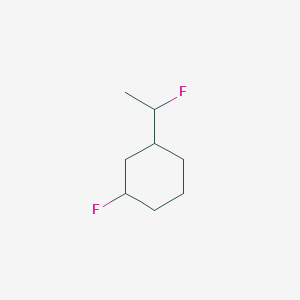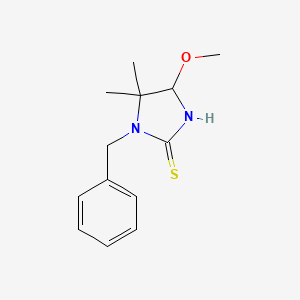
5-(Methyl-d3)-2-phenylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Methyl-d3)-2-phenylpyridine: is a deuterated analog of 2-phenylpyridine, where the methyl group at the 5-position is replaced with a trideuteromethyl group. This compound is of interest due to its unique isotopic labeling, which can be useful in various scientific research applications, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methyl-d3)-2-phenylpyridine typically involves the introduction of a trideuteromethyl group into the pyridine ring. One common method involves the reaction of 2-phenylpyridine with a deuterated methylating agent such as trideuteromethyl iodide (CD3I) in the presence of a base like potassium carbonate (K2CO3). The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the methylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as column chromatography and recrystallization to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions
5-(Methyl-d3)-2-phenylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Halogenated or nucleophile-substituted phenylpyridines.
Aplicaciones Científicas De Investigación
5-(Methyl-d3)-2-phenylpyridine has several scientific research applications:
Chemistry: Used as a labeled compound in mechanistic studies to trace reaction pathways and intermediates.
Biology: Employed in metabolic studies to understand the fate of pyridine derivatives in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the synthesis of deuterated drugs and as a standard in analytical chemistry .
Mecanismo De Acción
The mechanism of action of 5-(Methyl-d3)-2-phenylpyridine involves its interaction with various molecular targets and pathways. The deuterium atoms in the trideuteromethyl group can influence the compound’s metabolic stability and reaction kinetics. This isotopic effect can lead to differences in the compound’s behavior compared to its non-deuterated analogs. The specific molecular targets and pathways depend on the context of its application, such as enzyme interactions in biological systems or catalytic processes in chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylpyridine: The non-deuterated analog of 5-(Methyl-d3)-2-phenylpyridine.
Methyl tert-butyl ether: Another compound with a methyl group, used for comparison in terms of reactivity and applications.
1,2,4-(Methyl-D3)-trimethylbenzene: A deuterated aromatic compound used in similar research contexts.
Ricinine-(methyl-d3): A deuterated pyridine derivative with applications in analytical chemistry.
Uniqueness
The uniqueness of this compound lies in its isotopic labeling, which provides distinct advantages in research applications. The presence of deuterium atoms can enhance the compound’s stability and alter its reaction kinetics, making it a valuable tool in studies requiring precise tracking and analysis of chemical and biological processes .
Propiedades
Fórmula molecular |
C12H11N |
|---|---|
Peso molecular |
172.24 g/mol |
Nombre IUPAC |
2-phenyl-5-(trideuteriomethyl)pyridine |
InChI |
InChI=1S/C12H11N/c1-10-7-8-12(13-9-10)11-5-3-2-4-6-11/h2-9H,1H3/i1D3 |
Clave InChI |
ZYLPQYYLLRBVOK-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C1=CN=C(C=C1)C2=CC=CC=C2 |
SMILES canónico |
CC1=CN=C(C=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Iodo-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13986675.png)


![4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzoic acid](/img/structure/B13986700.png)

![4-[(5-hexyl-2,4-dihydroxyphenyl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B13986706.png)


![3-Methylbenzo[B]thiophene-5-carbaldehyde](/img/structure/B13986725.png)

